3-(2-Oxopyrrolidin-1-yl)propanoic acid chemical properties
3-(2-Oxopyrrolidin-1-yl)propanoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Methodologies of 3-(2-Oxopyrrolidin-1-yl)propanoic Acid
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-(2-Oxopyrrolidin-1-yl)propanoic acid (CAS No. 77191-38-9). Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with practical, field-proven insights to serve as an authoritative resource.
Molecular Structure and Physicochemical Properties
3-(2-Oxopyrrolidin-1-yl)propanoic acid is a bifunctional organic molecule incorporating a five-membered lactam (2-pyrrolidone) and a propanoic acid tail. This unique architecture imparts a specific set of chemical characteristics that are valuable in chemical synthesis and materials science.
The core structure consists of a saturated five-membered ring containing an amide group (a lactam), with a propanoic acid chain attached to the nitrogen atom. The presence of both a carboxylic acid (a hydrogen bond donor and acceptor) and a lactam (with a polar carbonyl group) suggests high polarity and potential for significant intermolecular hydrogen bonding.
Table 1: Physicochemical Properties of 3-(2-Oxopyrrolidin-1-yl)propanoic Acid
| Property | Value | Source |
| CAS Number | 77191-38-9 | [1] |
| Molecular Formula | C₇H₁₁NO₃ | |
| Molecular Weight | 157.17 g/mol | |
| Physical Form | Solid | |
| InChI Key | XOMYTIUVNSWEAI-UHFFFAOYSA-N | |
| SMILES | OC(=O)CCN1CCCC1=O |
Synthesis and Manufacturing
While specific, peer-reviewed syntheses for 3-(2-Oxopyrrolidin-1-yl)propanoic acid are not extensively documented, a highly plausible and efficient route can be designed based on the principles of conjugate addition. The most logical approach is the Michael addition of 2-pyrrolidone to an acrylate derivative, followed by hydrolysis. This method is analogous to syntheses reported for similar N-substituted propanoic acids.[2][3]
Proposed Synthetic Pathway: A Two-Step Approach
The synthesis can be logically divided into two primary stages:
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Michael Addition: Nucleophilic addition of 2-pyrrolidone to an acrylic acid ester (e.g., methyl acrylate) to form the corresponding ester intermediate, methyl 3-(2-oxopyrrolidin-1-yl)propanoate.
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Hydrolysis: Saponification of the resulting ester to yield the final carboxylic acid product.
Detailed Experimental Protocol
Disclaimer: This protocol is a representative methodology based on established chemical principles for analogous reactions and should be adapted and optimized under appropriate laboratory conditions.
Step 1: Synthesis of Methyl 3-(2-oxopyrrolidin-1-yl)propanoate
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Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add dry tetrahydrofuran (THF).
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Base Addition: Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise. Causality: 2-pyrrolidone is not nucleophilic enough to initiate the Michael addition on its own. A strong base is required to deprotonate the lactam nitrogen, forming a highly nucleophilic anion.
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Reactant Addition: While maintaining the temperature at 0 °C, slowly add a solution of 2-pyrrolidone in dry THF to the NaH suspension. Stir for 30 minutes to ensure complete formation of the sodium salt.
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Michael Addition: Add methyl acrylate dropwise to the reaction mixture. The reaction is exothermic; maintain the temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours. Trustworthiness: Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to confirm the consumption of the starting materials.
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Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude ester.
Step 2: Hydrolysis to 3-(2-Oxopyrrolidin-1-yl)propanoic acid
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Saponification: Dissolve the crude methyl 3-(2-oxopyrrolidin-1-yl)propanoate in a mixture of methanol and a 2M aqueous solution of sodium hydroxide (NaOH).
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Heating: Heat the mixture to reflux (approximately 60-70 °C) for 2-4 hours. Self-Validation: The reaction progress can be monitored by TLC until the ester starting material is no longer visible.
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Acidification: After cooling to room temperature, remove the methanol under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 by the slow addition of 2M hydrochloric acid (HCl). A precipitate should form.
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Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts.
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Purification: Dry the solid product under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Chemical Reactivity and Functional Group Transformations
The reactivity of this molecule is dictated by its two primary functional groups: the carboxylic acid and the lactam.
Reactions of the Carboxylic Acid Group
The propanoic acid moiety can undergo standard carboxylic acid transformations:
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Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) to yield the corresponding esters.
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Amide Formation: Activation of the carboxylic acid (e.g., with thionyl chloride to form the acyl chloride, or using coupling agents like DCC/EDC) followed by reaction with primary or secondary amines to form amides. This is a key reaction for incorporating this molecule into larger structures, such as peptide-based molecules or polymers.
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Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 3-(2-oxopyrrolidin-1-yl)propan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Reactions of the Lactam Group
The 2-pyrrolidone ring is relatively stable. However, the lactam amide bond can be cleaved under harsh conditions:
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Hydrolysis: Strong acidic or basic hydrolysis at elevated temperatures can open the lactam ring to yield 4-aminobutanoic acid (GABA) derivatives.
Spectroscopic Characterization
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¹H NMR: Expected signals would include:
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Two triplets in the 2.0-2.8 ppm range corresponding to the -CH₂-CH₂-COOH protons.
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A triplet around 3.4-3.6 ppm for the N-CH₂- group of the pyrrolidone ring.
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Signals for the other two pyrrolidone ring protons (-CH₂-CH₂-C=O) between 1.9 and 2.4 ppm.
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A broad singlet at high chemical shift (>10 ppm) for the carboxylic acid proton (-COOH).
-
-
¹³C NMR: Key signals would include:
-
Two carbonyl carbons: one for the lactam (~175 ppm) and one for the carboxylic acid (~178 ppm).
-
Multiple signals in the aliphatic region (20-50 ppm) for the various -CH₂- groups.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by two strong carbonyl stretching absorptions.[4][5]
Applications and Research Interest
The structural motifs within 3-(2-Oxopyrrolidin-1-yl)propanoic acid make it a valuable building block in medicinal chemistry and materials science.
-
Pharmaceutical Intermediates: Propanoic acid derivatives are prevalent in pharmacology, with many aryl-propionic acids known as non-steroidal anti-inflammatory drugs (NSAIDs).[6] The unique combination of the pyrrolidone ring—a feature of nootropic drugs like Piracetam—and the propanoic acid moiety makes it an interesting scaffold for drug discovery. It has been specifically cited as a potential precursor for the synthesis of RORγ (Retinoic acid receptor-related orphan receptor gamma) agonists, which are therapeutic targets for treating cancer.[1]
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Polymer and Materials Science: The carboxylic acid provides a handle for polymerization or for grafting onto surfaces, while the polar pyrrolidone group can enhance solubility and modify surface properties.
Safety and Handling
Based on safety data for structurally similar compounds like propanoic acid and other carboxylic acids, 3-(2-Oxopyrrolidin-1-yl)propanoic acid should be handled with care.
-
Hazards: Likely to be a skin and eye irritant.[7] Safety data for the AldrichCPR product lists it as causing serious eye damage (H318).
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[8]
-
Handling: Use in a well-ventilated area. Avoid generating dust.
References
-
El-Gamal, S. M., et al. (2015). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. Journal of Molecular Structure. [Link]
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Wikipedia. (n.d.). Propionic acid. [Link]
- Google Patents. (2014). CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester.
-
PubChem. (n.d.). 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid. National Center for Biotechnology Information. [Link]
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Kavina, M. A., et al. (2017). Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides. Russian Journal of Organic Chemistry, 53(6), 873–878. [Link]
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NIST. (n.d.). Propanoic acid, 2-oxo-. NIST Chemistry WebBook. [Link]
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Semantic Scholar. (n.d.). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. [Link]
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ResearchGate. (n.d.). (PDF) Infrared spectral studies of propanoic acid in various solvents. [Link]
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ChemSynthesis. (n.d.). 3-pyrrolidin-1-yl-propionic acid 1-cyclohex-2-enyl ester. [Link]
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MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link]
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Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of propanoic acid. [Link]
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NIST. (n.d.). Propanoic acid. NIST Chemistry WebBook. [Link]
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